Hymenidina

Descripción general

Descripción

Hymenidin is a natural compound that has been found to have several biological activities . It is known to be an antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels . It also has the ability to induce apoptosis in cancer cells .

Synthesis Analysis

The total synthesis of Hymenidin has been reported via the intermediacy of an imidazo [1,2-a]pyrimidine derivative . The chemistry described in the synthesis process eliminates the need for expensive guanidine reagents, multiply protected prefunctionalized 2-aminoimidazole synthons, or laborious olefinations .

Molecular Structure Analysis

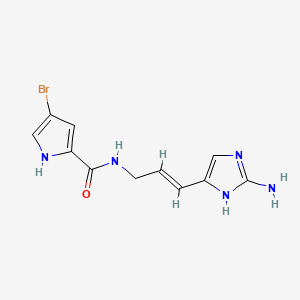

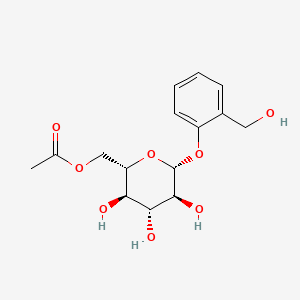

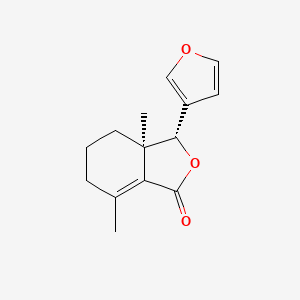

The molecular formula of Hymenidin is C11H12BrN5O . It has a molecular weight of 310.15 .

Chemical Reactions Analysis

Hymenidin has been found to be involved in several chemical reactions. For instance, it has been used as a surrogate in the photochemical intermolecular [2 + 2] dimerization to synthesize the dimeric pyrrole-imidazole alkaloid sceptrin .

Physical And Chemical Properties Analysis

Hymenidin has a molecular weight of 310.15 and a molecular formula of C11H12BrN5O . The exact mass is 309.022522 Da .

Aplicaciones Científicas De Investigación

Síntesis de otros compuestos

La Hymenidina se utiliza en la síntesis total de otras alcaloides marinos como la oroidina y la clatrodina . La química descrita en estas síntesis elimina la necesidad de reactivos de guanidina caros, sintonía de 2-aminoimidazol prefuncionalizada y protegida de múltiples maneras, o la necesidad de olefinaciones laboriosas .

Investigación antiviral

Se ha estudiado la this compound por su posible uso contra el SARS-CoV-2, el virus que causa la COVID-19 . En un enfoque computacional, la this compound se acopló a la principal proteasa del SARS-CoV-2, y se calcularon varios parámetros como la desviación cuadrática media (RMSD), la fluctuación cuadrática media (RMSF), el radio de giro (ROG) y los valores de enlace de hidrógeno (H-Bond) .

Actividades inductoras de apoptosis

La this compound, junto con otras alcaloides marinos como la clatrodina y la oroidina, se ha evaluado por sus actividades inductoras de apoptosis contra el carcinoma hepatocelular humano HepG2 .

Mecanismo De Acción

Target of Action

Hymenidin, a natural compound isolated from the Okinawan marine sponge Hymeniacidon sp., primarily targets serotonergic receptors and voltage-gated potassium channels . These targets play crucial roles in various physiological processes. Serotonergic receptors are involved in the regulation of mood, anxiety, sleep, and other functions, while voltage-gated potassium channels are essential for the regulation of membrane potential and neuronal excitability .

Mode of Action

Hymenidin acts as an antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels . As an antagonist, hymenidin binds to serotonergic receptors, preventing serotonin from exerting its typical effects. As an inhibitor of voltage-gated potassium channels, hymenidin blocks the flow of potassium ions through these channels, altering the electrical properties of the cell membrane .

Biochemical Pathways

neurotransmission and neuronal excitability . By antagonizing serotonergic receptors and inhibiting voltage-gated potassium channels, hymenidin could potentially disrupt normal neuronal signaling .

Pharmacokinetics

Like many other marine-derived compounds, the bioavailability of hymenidin could be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Hymenidin has been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis and preventing the proliferation of damaged or abnormal cells. By inducing apoptosis, hymenidin could potentially limit the growth and spread of cancer cells .

Action Environment

The action, efficacy, and stability of hymenidin could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the environment could impact the activity of hymenidin. Specific studies investigating the influence of environmental factors on the action of hymenidin are currently lacking .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJREOQCERRAME-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107019-95-4 | |

| Record name | Hymenidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107019954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYMENIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6464ZQCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16-pentamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-22-propan-2-yl-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-3-hydroxy-4-methyl-2-(propanoylamino)pentanoate](/img/structure/B1674037.png)

![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)

![[(Z,2S)-4-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]carbamoyl]but-3-en-2-yl] acetate](/img/structure/B1674041.png)

![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)

![1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea](/img/structure/B1674059.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid](/img/structure/B1674060.png)